2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrimidine precursors, and thiazolidinone intermediates. Common synthetic routes may involve:
Condensation Reactions: Combining furan-2-ylmethylamine with pyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidin-4-one core through intramolecular cyclization.
Thiazolidinone Formation: Introduction of the thiazolidinone moiety via thiourea derivatives and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone moiety can be reduced to thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of furanones and pyrimidinones.
Reduction: Formation of thiazolidines and reduced pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes and receptors.
Materials Science: Exploration of its properties for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan-2-ylmethylamino group.
Benzofurans: Compounds with a benzofuran core, used in various applications.
Uniqueness
2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
381168-47-4 |
---|---|
Molecular Formula |
C21H20N4O3S2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-8-24-20(27)16(30-21(24)29)10-15-18(22-11-14-5-4-9-28-14)23-17-7-6-13(2)12-25(17)19(15)26/h4-7,9-10,12,22H,3,8,11H2,1-2H3/b16-10- |
InChI Key |
HPRQIZHEECOFGC-YBEGLDIGSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=CO4)SC1=S |
Origin of Product |
United States |
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